REACTION_CXSMILES
|
[C:1]([O:9]C)(=[O:8])[C:2]1[CH:7]=[CH:6][N:5]=[CH:4][CH:3]=1.I[CH2:12][CH2:13][CH2:14][CH3:15].[OH-:16].[Na+].Cl>CC(C)=O.O.C(#N)C.C1(C)C=CC=CC=1>[CH2:12]([N:5]1[CH:4]=[CH:3][C:2]([C:1]([OH:9])=[O:8])=[CH:7][C:6]1=[O:16])[CH2:13][CH2:14][CH3:15] |f:2.3|
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
C(C)#N
|
Name
|
|
Quantity
|
1 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
540 mg
|
Type
|
reactant
|
Smiles
|
C(C1=CC=NC=C1)(=O)OC
|
Name
|
|
Quantity
|
1.35 mL
|
Type
|
reactant
|
Smiles
|
ICCCC
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
CC(=O)C
|
Name
|
solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
1.149 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
potassium ferricyanide(III)
|
Quantity
|
3.06 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred at ambient temperature for 3 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
heated to 50° C. over night
|
Type
|
TEMPERATURE
|
Details
|
the temperature was raised to 80° C. for 5 h
|
Duration
|
5 h
|
Type
|
TEMPERATURE
|
Details
|
to cool to ambient temperature
|
Type
|
STIRRING
|
Details
|
was stirred over the week end
|
Type
|
CUSTOM
|
Details
|
The solvent was removed in vacuo
|
Type
|
CUSTOM
|
Details
|
the crude was purified by column chromatography
|
Type
|
DISSOLUTION
|
Details
|
615 mg of the intermediate product was dissolved in water (6 mL)
|
Type
|
STIRRING
|
Details
|
The reaction mixture was stirred at ambient temperature for 4 h
|
Duration
|
4 h
|
Type
|
EXTRACTION
|
Details
|
The reaction mixture was extracted with ethyl acetate
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the organic layer was dried over magnesium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
to yield
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |